Clocortolone
Overview
Description
Clocortolone is a medium potency corticosteroid often used as a topical cream for the relief of inflammatory and pruritic (itching) conditions arising from steroid-responsive dermatoses of the scalp . It is unique among steroids in that it contains a chlorine atom and a fluorine atom .
Synthesis Analysis
Clocortolone is synthesized by the reaction of 6α-fluoro-16α-methyl-21-hydroxy-1,4,9(11)-pregnatriene-3,20-dione with tert-butyl hypochlorite .Molecular Structure Analysis
Structural characteristics of clocortolone pivalate are unique in the topical corticosteroid field having high penetration power through the stratum corneum of skin as well as low corticosteroid-related adverse effects . The molecule was thoroughly studied by 13 C 2DPASS CP MAS NMR and spin–lattice relaxation time measurements .Chemical Reactions Analysis
The molecule was thoroughly studied by 13 C 2DPASS CP MAS NMR and spin–lattice relaxation time measurements . Molecular correlation time at different carbon nuclei positions was calculated by assuming that the chemical shift anisotropy interaction and heteronuclear dipole–dipole interaction play vital roles in the 13 C spin–lattice relaxation mechanism .Physical And Chemical Properties Analysis
Structural characteristics of clocortolone pivalate are unique in the topical corticosteroid field having high penetration power through the stratum corneum of skin as well as low corticosteroid-related adverse effects . The molecule was thoroughly studied by 13 C 2DPASS CP MAS NMR and spin–lattice relaxation time measurements .Scientific Research Applications
Efficacy in Corticosteroid-Responsive Skin Disorders
Clocortolone pivalate, a class IV mid-strength topical glucocorticoid, has been found effective in treating corticosteroid-responsive skin disorders, especially atopic dermatitis and eczemas. A systematic review highlighted its early onset of action and good safety profile, suggesting its general effectiveness for these conditions (Singh & Mann, 2012).
Pharmacologic Properties and Clinical Relevance
The pharmacologic properties of clocortolone pivalate 0.1% cream, especially its efficacy and tolerability in both adults and children, including facial involvement, have been a focus. This topical corticosteroid's unique formulation characteristics and individual excipients contribute to its clinical relevance and use in various eczematous and inflammatory dermatoses (Del Rosso & Kircik, 2013).
Structural Development and Treatment Efficacy
Studies have shown that clocortolone pivalate's unique chemical structure and high lipid solubility allow for augmented penetration through the skin, enhancing its potency without increasing potential adverse effects. Clinical trials have demonstrated its efficacy and safety in pediatric patients and patients with facial dermatoses, with minimal adverse events (Del Rosso & Kircik, 2012).
Impurity Identification and Characterization
Research has identified and characterized three previously unknown impurities in clocortolone pivalate through high-performance liquid chromatography and semi-preparative LC. These impurities' structural identification and the proposed mechanism of their formation provide insights into the compound's stability and purity (Xu et al., 2012).
Molecular Structure and Dynamics
Solid-state NMR measurement studies have been conducted to understand the correlation between the structure and dynamics of clocortolone pivalate. These studies provide detailed insights into the molecular correlation time at different carbon nuclei positions and the electronic distribution around the carbon nuclei, contributing to the development of advanced corticosteroids (Dey, Gayen, & Ghosh, 2020).
Concomitant Therapy Efficacy
The efficacy of clocortolone pivalate cream when usedconcomitantly with tacrolimus ointment in treating atopic dermatitis was studied. This dual therapy approach was found to be superior to each drug used alone, offering improved overall response and minimizing potential adverse effects (Torok, Maas-Irslinger, & Slayton, 2003).
Comparison with Other Topical Corticosteroids
A comparative study of clocortolone pivalate cream against other topical corticosteroids revealed its higher occlusivity and moisturization potential. Such properties are crucial, particularly for treatments in conditions like atopic dermatitis, where the epidermal barrier is disrupted (Kircik, 2014).
Adherence in Pediatric Populations
A study focused on adherence to clocortolone pivalate cream in a pediatric population with atopic dermatitis. It found a discrepancy between self-reported and objectively measured adherence, emphasizing the importance of adherence in the effectiveness of topical treatments for atopic dermatitis (Conde et al., 2008).
Future Directions
Clocortolone is a moderate potency topical corticosteroid that should not be used with occlusive dressings. It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved . These investigations on important drug clocortolone pivalate by solid state NMR will help researchers to understand the structure and dynamics of the molecule, which will give a direction to develop advance corticosteroids .
properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTMADLUXIRMGX-RFPWEZLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)Cl)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333489 | |
Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901333489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clocortolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.50e-02 g/L | |
Record name | Clocortolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The precise mechanism of the antiinflammatory activity of topical steroids in the treatment of steroid-responsive dermatoses, in general, is uncertain. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. These enzyme transcriptional changes are mediated by the drug binding first to the glucocorticoid receptor. This complex can migrate to the cell nucleus which then binds to DNA initiating genetic activation and repression of various genes. | |
Record name | Clocortolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00838 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Clocortolone | |
CAS RN |
4828-27-7, 34097-16-0 | |
Record name | Clocortolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4828-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Clocortolone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004828277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clocortolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00838 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901333489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clocortolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOCORTOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8ZUB7XE0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Clocortolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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